molecular formula C18H19NO4 B1228591 2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester

2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester

Cat. No. B1228591
M. Wt: 313.3 g/mol
InChI Key: LIVNCTKXZFUZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester is an aromatic ether.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Dabigatran Etexilate Synthesis : This compound is involved in the synthesis of Dabigatran Etexilate, a widely used anticoagulant. The synthesis process includes various stages like condensation, reduction, amidation, cyclization, and acylation, with an overall yield of about 12% based on 4-chlorotoluene (Duan Yumin, 2010).

Improvement of Solubility and Effectiveness in Formulations

  • Solubility Enhancement : 2-Phenoxybenzoic acid derivatives are used to enhance the solubility of certain compounds. For example, 2-hydroxypropyl-beta-cyclodextrins (2-HP-beta-CyDs) significantly increase the aqueous solubility of four kinds of parabens (methyl, ethyl, propyl, butyl esters) (H. Matsuda et al., 1993).

Chemical Synthesis

  • Synthesis of Alpha-Ketoamide Derivatives : The compound plays a role in the synthesis of alpha-ketoamide derivatives, which are synthesized using a process involving the ring opening of N-acylisatin and coupling with different amino acid esters. This method showed clear superiority in terms of purity and yield when compared to other methods (A. El‐Faham et al., 2013).

Pharmaceutical Preservatives

  • Antimicrobial Properties : The esters of p-hydroxybenzoic acid, which include 2-Phenoxybenzoic acid derivatives, are effective as preservatives in pharmaceuticals, cosmetics, and foods due to their antimicrobial properties. They are particularly effective against fungi and Gram-positive bacteria (T. Aalto et al., 1953).

Kinetics and Degradation Studies

  • Degradation Kinetics : Studies on the degradation kinetics of esters like methyl, ethyl, and propyl 4-hydroxybenzoate, which are structurally related to 2-Phenoxybenzoic acid, provide insights into their stability and behavior under different conditions (V. Sunderland & D. Watts, 1984).

Antimicrobial Activity

  • Antimicrobial Efficacy : Research has been conducted on the antimicrobial efficacy of compounds structurally related to 2-Phenoxybenzoic acid. For example, studies on azo-hydrazone tautomerism and the antimicrobial activity of certain derivatives indicate that some of these compounds exhibit excellent activity (T. Farghaly et al., 2014).

Photodegradation Studies

  • Photodegradation Analysis : Research on the photodegradation of parabens, which include compounds similar to 2-Phenoxybenzoic acid, helps in understanding their behavior and fate in the environment, especially in aquatic systems (M. Gmurek et al., 2015).

properties

Product Name

2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2-phenoxybenzoate

InChI

InChI=1S/C18H19NO4/c1-13(2)19-17(20)12-22-18(21)15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)

InChI Key

LIVNCTKXZFUZPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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